Cas no 753428-77-2 (5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid)
5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Imidazo[1,5-a]pyridine-7-carboxylicacid, 5,6,7,8-tetrahydro-
- Imidazo[1,5-a]pyridine-7-carboxylic acid, 5,6,7,8-tetrahydro- (9CI)
- 5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid
- 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
- SCHEMBL17317666
- EN300-114041
- AKOS022713266
- CS-0291329
- 753428-77-2
- DB-095081
-
- Inchi: 1S/C8H10N2O2/c11-8(12)6-1-2-10-5-9-4-7(10)3-6/h4-6H,1-3H2,(H,11,12)
- InChI Key: JIASDMFGYACABF-UHFFFAOYSA-N
- SMILES: OC(C1CC2=CN=CN2CC1)=O
Computed Properties
- Exact Mass: 166.0743
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 55.12
5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-114041-0.05g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
753428-77-2 | 95% | 0.05g |
$222.0 | 2023-10-26 | |
| Enamine | EN300-114041-0.1g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
753428-77-2 | 95% | 0.1g |
$331.0 | 2023-10-26 | |
| Enamine | EN300-114041-0.25g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
753428-77-2 | 95% | 0.25g |
$474.0 | 2023-10-26 | |
| Enamine | EN300-114041-0.5g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
753428-77-2 | 95% | 0.5g |
$746.0 | 2023-10-26 | |
| Enamine | EN300-114041-1.0g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
753428-77-2 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-114041-2.5g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
753428-77-2 | 95% | 2.5g |
$1874.0 | 2023-10-26 | |
| Enamine | EN300-114041-5.0g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
753428-77-2 | 5.0g |
$2774.0 | 2023-02-18 | ||
| Enamine | EN300-114041-10.0g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid |
753428-77-2 | 10.0g |
$4114.0 | 2023-02-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361999-50mg |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid |
753428-77-2 | 98% | 50mg |
¥5594.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361999-100mg |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid |
753428-77-2 | 98% | 100mg |
¥7740.00 | 2024-07-28 |
5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid
Introduction to 5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid (CAS No. 753428-77-2)
The compound 5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid (CAS No. 753428-77-2) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its fused imidazole and pyridine rings, has garnered significant attention in recent years due to its potential applications in drug discovery and medicinal chemistry. The unique structural framework of this compound not only offers a rich scaffold for chemical modifications but also presents intriguing opportunities for biological activity modulation.
At the core of its appeal lies the dual functionality provided by the imidazole and pyridine moieties. These heterocyclic systems are well-documented for their role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer agents. The presence of the 7-carboxylic acid group further enhances the compound's versatility, enabling diverse derivatization strategies such as esterification or amidation to tailor its pharmacokinetic properties. This adaptability makes it a valuable building block for synthetic chemists exploring novel therapeutic avenues.
Recent advancements in computational chemistry have accelerated the exploration of 5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid, particularly in predicting its interaction with biological targets. Molecular docking studies have revealed promising binding affinities with enzymes and receptors implicated in metabolic disorders and neurodegenerative diseases. For instance, preliminary simulations suggest that this compound may interfere with the catalytic activity of certain kinases associated with cancer progression. Such findings align with the broader trend of leveraging heterocyclic scaffolds to develop targeted therapies.
The synthesis of 5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid has been refined through multiple pathways, each offering distinct advantages in terms of yield and scalability. One notable approach involves a multi-step sequence starting from commercially available precursors like 2-aminothiophene-3-carboxylic acid and 2-cyanopyridine. This route benefits from readily accessible starting materials and high-yielding transitions between key intermediates. Additionally, catalytic hydrogenation techniques have been employed to ensure regioselective functionalization of the imidazole ring.
In parallel with synthetic developments, researchers have been investigating the pharmacological profile of derivatives derived from 5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid. A series of analogs has been synthesized to modulate electronic properties and solubility profiles. Notably, modifications at the 3-position of the imidazole ring have demonstrated enhanced bioavailability in preclinical models. These studies underscore the importance of structure-activity relationships (SAR) in optimizing drug candidates for therapeutic use.
The compound's potential extends beyond traditional small-molecule drug applications into areas such as molecular probes and imaging agents. Functionalization with fluorophores or other reporter groups has enabled its use in cellular assays to study protein-protein interactions relevant to diseases like Alzheimer's and Parkinson's. Such applications highlight the compound's role as a versatile tool in biochemical research.
From an industrial perspective,5H,6H,7H,8H-imidazo1,5-apyridine-7-carboxylic acid (CAS No. 753428-77-2) exemplifies how academic and industrial collaborations can drive innovation in medicinal chemistry. Partnerships between synthetic chemists and biologists have led to rapid screening programs aimed at identifying lead compounds for clinical development. The compound's well-documented synthetic accessibility ensures that it remains a cornerstone in libraries designed for high-throughput screening (HTS) campaigns.
The future prospects for this molecule are further illuminated by emerging trends in drug design. The integration of artificial intelligence (AI) into molecular modeling has enabled more accurate predictions of physicochemical properties and ADME (Absorption Distribution Metabolism Excretion) profiles early in the discovery process. This synergy between experimental chemistry and computational methods promises to streamline the development pipeline for 5H,6H, 7H, 8H-imidazo1, 5-apyridine-7-carboxylic acid derivatives.
In conclusion,5H,6H, 7H, 8H-imidazo1, 5-apyridine-7-carboxylic acid (CAS No. 753428-77-2) stands as a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its unique structural features combined with synthetic tractability make it an indispensable asset for researchers striving to develop next-generation therapeutics. As methodologies evolve—particularly those involving AI-driven discovery—the potential applications for this compound are poised to expand even further into uncharted territories of medicine.
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